molecular formula C10H10N2S B3228618 1-(Benzo[D]thiazol-2-YL)cyclopropanamine CAS No. 1266219-00-4

1-(Benzo[D]thiazol-2-YL)cyclopropanamine

Cat. No.: B3228618
CAS No.: 1266219-00-4
M. Wt: 190.27
InChI Key: OSHHOLUJMFPEIY-UHFFFAOYSA-N
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Description

1-(Benzo[D]thiazol-2-YL)cyclopropanamine is a heterocyclic compound featuring a benzothiazole moiety attached to a cyclopropanamine group. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[D]thiazol-2-YL)cyclopropanamine typically involves the cyclization and condensation of haloketones with thioamides . One common method includes the reaction of 2-aminobenzothiazole with cyclopropanecarboxylic acid chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methods such as microwave irradiation techniques are employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[D]thiazol-2-YL)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothiazole derivatives.

Comparison with Similar Compounds

1-(Benzo[D]thiazol-2-YL)cyclopropanamine can be compared with other benzothiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Uniqueness: The uniqueness of this compound lies in its cyclopropanamine group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-10(5-6-10)9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHHOLUJMFPEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717230
Record name 1-(1,3-Benzothiazol-2-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266219-00-4
Record name 1-(1,3-Benzothiazol-2-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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